molecular formula C12H11N5 B7909047 N-benzyl-5H-purin-6-amine

N-benzyl-5H-purin-6-amine

Cat. No.: B7909047
M. Wt: 225.25 g/mol
InChI Key: OXMCIUSDDROQAN-UHFFFAOYSA-N
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Description

N-benzyl-5H-purin-6-amine: is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 9-position of the purine ring, which is a bicyclic aromatic heterocycle. The purine ring system is a fundamental component of many biologically significant molecules, including nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5H-purin-6-amine typically involves the reaction of 6-chloropurine with benzylamine. The process can be carried out under microwave irradiation to enhance the reaction rate and yield. The reaction conditions generally include:

    Reactants: 6-chloropurine, benzylamine

    Solvent: 1-butanol

    Catalyst: DIPEA (N,N-diisopropylethylamine)

    Temperature: 150°C

    Reaction Time: 1 hour

After the reaction, the solvent is evaporated under vacuum, and the crude product is purified by column chromatography to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5H-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-benzyl-5H-purin-6-one, while reduction can yield this compound derivatives with different substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-5H-purin-6-amine involves its interaction with specific molecular targets and pathways. In the context of stem cell research, it has been shown to promote the self-renewal of spermatogonial stem cells by increasing their proliferation rate. This effect is likely mediated through the activation of signaling pathways that regulate stem cell maintenance and differentiation .

Comparison with Similar Compounds

N-benzyl-5H-purin-6-amine can be compared with other purine derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to promote stem cell self-renewal. This property distinguishes it from other purine derivatives that may have different biological activities and applications.

Similar Compounds

  • 6-Benzylaminopurine
  • 2,6,9-Trisubstituted Purine Derivatives
  • 5H-purin-6-amine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

N-benzyl-5H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMCIUSDDROQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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